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Compound of Interest

Compound Name: 4-Methoxycinnamic Acid

Cat. No.: B028495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamic Acid, a compound of interest in various research and development fields.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for identification,

characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Methoxycinnamic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

7.63 d 16.0 H-7 CDCl₃

7.48 d 8.7 H-2, H-6 CDCl₃

6.90 d 8.7 H-3, H-5 CDCl₃

6.31 d 16.0 H-8 CDCl₃

3.83 s - -OCH₃ CDCl₃

12.0 (approx.) br s - -COOH CDCl₃

7.64 d 15.9 H-7 CD₃OD

7.54 d 8.8 H-2, H-6 CD₃OD

6.95 d 8.8 H-3, H-5 CD₃OD

6.34 d 15.9 H-8 CD₃OD

3.83 s - -OCH₃ CD₃OD

¹³C NMR (Carbon-13 NMR) Data[1]
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Chemical Shift (δ) ppm Assignment Solvent

171.1 C-9 (C=O) DMSO-d₆

161.0 C-4 DMSO-d₆

145.1 C-7 DMSO-d₆

130.8 C-2, C-6 DMSO-d₆

126.9 C-1 DMSO-d₆

115.7 C-8 DMSO-d₆

114.6 C-3, C-5 DMSO-d₆

55.5 -OCH₃ DMSO-d₆

167.7 C-9 (C=O) CDCl₃

161.6 C-4 CDCl₃

145.0 C-7 CDCl₃

129.9 C-2, C-6 CDCl₃

127.2 C-1 CDCl₃

115.5 C-8 CDCl₃

114.5 C-3, C-5 CDCl₃

55.5 -OCH₃ CDCl₃

Infrared (IR) Spectroscopy
Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull)[2]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1625-1640 Medium C=C stretch (Alkenyl)

1590-1610 Medium C=C stretch (Aromatic)

1250-1300 Strong
C-O stretch (Aryl Ether) & O-H

bend

1170-1200 Strong C-O stretch (Carboxylic Acid)

980 Strong =C-H bend (trans-Alkene)

830 Strong
C-H bend (para-disubstituted

Aromatic)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

178 100 [M]⁺ (Molecular Ion)

177 95 [M-H]⁺

163 40 [M-CH₃]⁺

147 35 [M-OCH₃]⁺

135 80 [M-COOH]⁺

133 50 [M-CH₃O-CO]⁺

105 30 [C₇H₅O]⁺

77 25 [C₆H₅]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-Methoxycinnamic Acid was accurately weighed and dissolved

in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.

The sample was gently agitated to ensure complete dissolution.

Instrument Parameters (¹H and ¹³C NMR):

Spectrometer: 400 MHz NMR Spectrometer

¹H NMR:

Pulse Program: Standard single-pulse sequence

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: -2 to 14 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds
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Number of Scans: 1024-4096

Spectral Width: -10 to 220 ppm

Processing:

Fourier transformation was applied to the free induction decay (FID).

Phase and baseline corrections were performed manually.

Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ

77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum was recorded.

A small amount of solid 4-Methoxycinnamic Acid was placed directly onto the ATR crystal.

The pressure arm was engaged to ensure firm and uniform contact between the sample and

the crystal.

The IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A total of 32 scans were co-added to improve the signal-to-noise ratio.

The resulting spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization):

To increase volatility, 4-Methoxycinnamic Acid was derivatized to its trimethylsilyl (TMS)

ester.

Approximately 1 mg of the sample was dissolved in 100 µL of a suitable solvent (e.g.,

pyridine).
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100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane - BSTFA + 1% TMCS) was added.

The mixture was heated at 60-70°C for 30 minutes to ensure complete derivatization.

GC-MS Parameters:

Gas Chromatograph:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane

capillary column.

Injector Temperature: 250°C

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at

10°C/min to 280°C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL (splitless injection).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxycinnamic Acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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